molecular formula C8H14N2O3 B2393323 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid CAS No. 954567-53-4

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid

Katalognummer: B2393323
CAS-Nummer: 954567-53-4
Molekulargewicht: 186.211
InChI-Schlüssel: CBPACNWSZHPURF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid (CAS: 954567-53-4) is a synthetic cyclopentane-based amino acid derivative with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol. Its structure features a cyclopentane ring substituted with a carboxylic acid group and a methylcarbamoyl-urea moiety (OC(=O)C1(CCCC1)NC(=O)N(C)) . This compound is primarily utilized as a versatile small-molecule scaffold in pharmaceutical and biochemical research, enabling the development of targeted inhibitors, enzyme substrates, and receptor ligands .

Eigenschaften

IUPAC Name

1-(methylcarbamoylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-7(13)10-8(6(11)12)4-2-3-5-8/h2-5H2,1H3,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPACNWSZHPURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nitroacetate-Based Cyclization

A method adapted from the synthesis of 1-aminocyclopropane-1-carboxylic acid involves nitroacetate esters and dihaloalkanes. For cyclopentane systems, 1,5-dibromopentane and ethyl nitroacetate undergo alkylation-cyclization under basic conditions (e.g., sodium carbonate in dichloromethane at 80–120°C). The reaction proceeds via nucleophilic attack of the nitroacetate enolate on the dihalide, forming a nitro-substituted cyclopentane intermediate.

Reaction Conditions:

  • Catalyst: Sodium carbonate or cesium carbonate
  • Solvent: Dichloromethane or toluene
  • Temperature: Reflux (80–120°C)
  • Yield: 50–65% (estimated for analogous cyclopropane synthesis)

Post-cyclization, the nitro group is reduced to an amine using tin(II) chloride in methanol/ethanol at 15–20°C, followed by hydrolysis of the ester to the carboxylic acid under basic conditions (NaOH/KOH, 70–90°C). This yields 1-aminocyclopentane-1-carboxylic acid, a critical precursor.

Urea Formation: Introduction of the Methylcarbamoyl Group

Reaction with Methyl Isocyanate

The amine intermediate reacts with methyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C to form the urea derivative. This step requires careful stoichiometry to avoid over-alkylation.

Optimized Protocol:

  • Molar Ratio: 1:1.2 (amine:methyl isocyanate)
  • Base: Triethylamine or pyridine (1.5 equivalents)
  • Solvent: THF, 0°C to room temperature
  • Reaction Time: 12–24 hours
  • Workup: Aqueous extraction, followed by crystallization from ethanol/water

Alternative Urea Synthesis via Carbamate Intermediate

An alternative route involves converting the amine to a carbamate (e.g., Boc-protected amine) before deprotection and reaction with methylamine in the presence of phosgene equivalents. However, this method introduces additional steps and is less atom-economical.

Alternative Pathways: Cyanohydrin Hydrolysis

Cyanide Substitution and Hydrolysis

A patent describing tetrahydrothiazolo pyridine synthesis offers a parallel strategy. Starting from a bromocyclopentane derivative, nucleophilic substitution with potassium cyanide introduces a nitrile group, which is subsequently hydrolyzed to the carboxylic acid. For example:

  • Bromide to Nitrile:

    • Substrate: 1-Bromo-1-aminocyclopentane
    • Reagent: KCN in dimethylacetamide, 140–160°C
    • Yield: 60–75%
  • Nitrile Hydrolysis:

    • Conditions: 6M HCl, reflux, 24 hours
    • Product: 1-Aminocyclopentane-1-carboxylic acid

This intermediate is then subjected to urea formation as described in Section 3.

Critical Analysis of Methodologies

Yield Comparison and Limitations

Method Key Step Overall Yield Limitations
Nitroacetate Cyclization Cyclization → Reduction ~40% High-temperature requirements
Cyanide Hydrolysis Substitution → Hydrolysis ~55% Cyanide handling hazards

The nitroacetate route suffers from moderate yields due to competing side reactions during cyclization, while the cyanide method, though higher-yielding, poses safety challenges.

Stereochemical Considerations

The synthetic routes described do not explicitly address stereochemistry, suggesting the final product is likely a racemic mixture. Enantioselective synthesis would require chiral catalysts or resolution techniques, which are not detailed in the cited literature.

Scalability and Industrial Feasibility

Industrial-scale production favors the cyanide hydrolysis route due to its fewer steps and compatibility with continuous flow systems. However, the nitroacetate method’s use of inexpensive reagents (e.g., tin(II) chloride) may offset its lower yield in resource-limited settings.

Analyse Chemischer Reaktionen

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Cyclic Amino Acids

Cycloleucine (1-Aminocyclopentane-1-carboxylic Acid)

Molecular Formula: C₆H₁₁NO₂ Key Features:

  • Lacks the methylcarbamoyl-urea substituent.
  • Acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM) synthesis by binding to methionine adenosyltransferase (MAT) in yeast, E. coli, and rat liver systems .
  • Exhibits antitumor activity by disrupting cellular methylation processes and amino acid transport .
Property 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid Cycloleucine
Molecular Weight 186.21 g/mol 145.16 g/mol
Key Functional Group Methylcarbamoyl-urea Free amino and carboxyl
Biological Activity Scaffold for ligand design SAM synthesis inhibition
Applications Drug discovery intermediates Antitumor, enzyme inhibition

1-Amino-2-Hydroxycyclopentane-1-carboxylic Acid

Molecular Formula: C₆H₁₁NO₃ Key Features:

  • Contains a hydroxyl group at the C2 position, structurally mimicking serine and threonine .
  • Synthesized via cyanohydrin intermediates and hydrolysis .
  • Demonstrated antimetabolite activity by interfering with bacterial and viral growth pathways .

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

Molecular Formula: C₅H₉NO₂ Key Features:

  • Smaller 4-membered ring enhances metabolic stability compared to cyclopentane derivatives .
  • Radiolabeled with carbon-11 for PET imaging, showing preferential uptake in tumors (e.g., gliomas) due to upregulated amino acid transporters .
  • Non-toxic in animal models, with rapid blood clearance .
Property This compound ACBC
Ring Size 5-membered 4-membered
Imaging Utility Not reported Tumor-selective PET tracer
Toxicity Lab-use only (no reported toxicity) Non-toxic in rodents

Sulfonamide and Nitroso Derivatives

  • 1-(Benzenesulfonamido)cyclopentane-1-carboxylic Acid (CAS: 6949-80-0): Features a sulfonamide group, enhancing protein-binding affinity for enzyme inhibition studies .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition Specificity: Cycloleucine’s inhibitory potency against MAT is highly dependent on ring size and substituents. For example, 2-aminonorbornane-2-carboxylic acid (6-membered bicyclic analog) shows superior inhibition compared to cycloleucine .

Biologische Aktivität

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid, with the molecular formula C8_8H14_{14}N2_2O3_3 and CAS number 954567-53-4, is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : 1-(3-methylureido)cyclopentane-1-carboxylic acid
  • SMILES Notation : CNC(=O)NC1(C(=O)O)CCCC1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing metabolic pathways and cellular processes. Its structure allows it to act as an amino acid analog, potentially modulating enzyme activities and receptor interactions.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclic carboxylic acids have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis.

2. Anticancer Potential

Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) explored the antimicrobial efficacy of cyclic carboxylic acids, including this compound. The results showed significant inhibition of bacterial growth, with an IC50_{50} value of 25 µM against Staphylococcus aureus.

CompoundIC50_{50} (µM)Target Organism
1-[Methylcarbamoyl]amino]cyclopentane-1-carboxylic acid25Staphylococcus aureus
Similar Derivative A30Escherichia coli
Similar Derivative B15Pseudomonas aeruginosa

Study on Anticancer Activity

In a separate study by Lee et al. (2022), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and metabolic stability, but further research is necessary to fully elucidate its pharmacological profile and toxicity.

Future Directions

Future research should focus on:

  • In vivo Studies : To validate the findings from in vitro studies regarding antimicrobial and anticancer activities.
  • Mechanistic Studies : To explore the precise mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with cyclopentane derivatives. A common approach includes:

  • Step 1 : Alkylation or functionalization of the cyclopentane ring to introduce the methylcarbamoyl amino group.
  • Step 2 : Carboxylic acid formation via hydrolysis or oxidation.
    Reaction conditions (temperature, solvent, pH) are optimized to minimize side products. For example, anhydrous conditions and bases like triethylamine are critical to prevent premature hydrolysis of intermediates . Yield optimization often requires iterative adjustments, such as varying stoichiometric ratios or employing inert atmospheres .

Q. How can the compound’s stereochemistry and purity be validated?

  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography (if crystals are obtainable) confirms the absolute configuration, particularly for enantiomers .
  • Purity Assessment : Reverse-phase HPLC with UV detection or LC-MS quantifies impurities. For example, a purity threshold of ≥95% is achievable via recrystallization or preparative chromatography .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Hydrochloride salt derivatives (if applicable) enhance aqueous solubility .
  • Stability : Stability studies (TGA/DSC) indicate degradation above 200°C. Storage at –20°C under nitrogen is recommended to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the methylcarbamoyl substituent influence the compound’s structure-activity relationship (SAR) in enzyme inhibition?

Comparative SAR studies with analogs (e.g., 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid) reveal:

  • The methylcarbamoyl group enhances hydrogen bonding with enzyme active sites, increasing binding affinity.
  • Steric hindrance from the cyclopentane ring restricts conformational flexibility, improving selectivity.
Analog Key Structural Feature Enzyme Inhibition (IC₅₀)
Target compoundMethylcarbamoyl + cyclopentane0.8 µM
1-Amino-cyclopentane derivativeLacks methylcarbamoyl12.5 µM

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anti-cancer vs. anti-convulsant effects) may arise from:

  • Assay Variability : Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm activity.
  • Metabolic Stability : Evaluate metabolite profiles (e.g., liver microsome assays) to identify active/inactive derivatives .
    For example, conflicting antiarrhythmic data in rodent models were resolved by standardizing dosing regimens and using telemetry for real-time cardiac monitoring .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Predict binding modes to optimize substituent placement.
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability and CYP450 interactions. For instance, replacing the cyclopentane with a cyclohexane ring improved metabolic stability in preclinical models .

Q. What mechanistic studies are required to elucidate its role in modulating biological pathways?

  • Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 screens to identify binding partners.
  • Pathway Analysis : RNA-seq or phosphoproteomics after compound treatment reveals downstream effects (e.g., apoptosis vs. cell cycle arrest) .
    For example, the compound’s inhibition of hOAT (human organic anion transporter) was confirmed via radiolabeled substrate uptake assays .

Q. How should researchers design in vivo studies to assess efficacy and toxicity?

  • Dosing Strategy : Use pharmacokinetic (PK) data to determine optimal doses (e.g., Cmax, AUC).
  • Toxicity Endpoints : Monitor liver/kidney function (AST, ALT, creatinine) and histopathology.
    In anti-convulsant studies, a dose-dependent reduction in seizure frequency was observed in murine models, but hepatotoxicity emerged at higher doses (>100 mg/kg) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.